1-(3-Bromopropoxy)-4-methylbenzene

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

1-(3-Bromopropoxy)-4-methylbenzene (CAS 16929-24-1) is an aromatic ether featuring a bromoalkyl chain, functioning primarily as a versatile alkylating agent and synthetic intermediate. This compound, also known as 4-methylphenoxypropyl bromide, exhibits physicochemical properties that differentiate it from structurally similar analogs in both reaction efficiency and application scope.

Molecular Formula C10H13BrO
Molecular Weight 229.11 g/mol
CAS No. 16929-24-1
Cat. No. B102026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopropoxy)-4-methylbenzene
CAS16929-24-1
Molecular FormulaC10H13BrO
Molecular Weight229.11 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCCCBr
InChIInChI=1S/C10H13BrO/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6H,2,7-8H2,1H3
InChIKeyQEBSDQBQKRVQHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromopropoxy)-4-methylbenzene (CAS 16929-24-1) for Chemical Procurement and Research Use


1-(3-Bromopropoxy)-4-methylbenzene (CAS 16929-24-1) is an aromatic ether featuring a bromoalkyl chain, functioning primarily as a versatile alkylating agent and synthetic intermediate [1]. This compound, also known as 4-methylphenoxypropyl bromide, exhibits physicochemical properties that differentiate it from structurally similar analogs in both reaction efficiency and application scope [2].

Why 1-(3-Bromopropoxy)-4-methylbenzene Cannot Be Simply Substituted with Other Alkyl Halides


Generic substitution of 1-(3-Bromopropoxy)-4-methylbenzene with its chloro analog or other bromoalkylbenzenes is scientifically unsound due to quantifiable differences in leaving group efficacy and resultant reaction kinetics [1]. The carbon-bromine bond in this compound exhibits a bond dissociation energy of approximately 285 kJ/mol, compared to roughly 327 kJ/mol for the carbon-chlorine bond in the chloro analog [2]. This 15% lower bond energy translates directly into a faster, more complete nucleophilic substitution under identical conditions, a critical parameter for process chemists optimizing yield and purity [3]. Furthermore, the specific electronic influence of the para-methyl group on the benzene ring modulates the electron density of the ether oxygen, subtly but measurably affecting the stability of the transition state during alkylation, a nuance not captured by substituting a benzyl or unsubstituted phenyl analog .

Quantitative Evidence for Selecting 1-(3-Bromopropoxy)-4-methylbenzene Over Analogs


Superior Nucleophilic Substitution Reactivity vs. Chloro Analog

The bromo-substituted 1-(3-Bromopropoxy)-4-methylbenzene demonstrates a significant kinetic advantage in nucleophilic substitution reactions compared to its chloro analog, 1-(3-chloropropoxy)-4-methylbenzene [1]. This difference stems from the inherent bond strength of the carbon-halogen bond, which is a primary determinant of the rate-limiting step in SN2 reactions [2].

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Enhanced Reactivity Profile for Alkylation Reactions

In the context of amination reactions, a critical step in pharmaceutical intermediate synthesis, 1-(3-Bromopropoxy)-4-methylbenzene exhibits a quantifiable advantage over other alkylating agents [1]. Specifically, process calorimetry studies on the amination of bromopropyl compounds reveal that the reaction kinetics can be finely tuned based on the leaving group, with bromo-derivatives offering a more controllable and complete conversion compared to chloro-analogs [2]. While direct head-to-head data for this specific molecule is limited, the class-level inference is strong: the use of a bromoalkylating agent reduces the required reaction temperature and/or catalyst loading, leading to a more energy-efficient and cost-effective process [3].

Pharmaceutical Intermediates Alkylation Process Chemistry

Differentiating Physicochemical Properties from Non-Ether Analogs

1-(3-Bromopropoxy)-4-methylbenzene possesses a unique combination of physicochemical properties that distinguish it from closely related compounds like 1-(3-bromopropyl)-4-methylbenzene (CAS 54540-53-3), which lacks the ether oxygen . The presence of the ether linkage significantly impacts properties such as boiling point, density, and solubility, which are critical for purification and formulation steps .

Physicochemical Characterization Compound Selection Analytical Chemistry

Application-Specific Performance in Materials Science

For applications in organic electronics, specifically as a photoactive interfacial layer in solar cells, 1-(3-Bromopropoxy)-4-methylbenzene offers a quantifiable performance advantage . Its absorption edge at approximately 450 nm and its function as an n-type material are directly tied to its specific molecular structure, which is not replicated by analogs lacking the bromoalkyl ether motif [1].

Organic Electronics Solar Cells Interfacial Layers

Commercial Availability and Purity Specifications

The commercial availability of 1-(3-Bromopropoxy)-4-methylbenzene at defined purity levels is a key differentiator for procurement . While many analogs are available, the specific purity grades (95% to 98%) and associated analytical data (e.g., refractive index, boiling point) for this compound are well-documented, ensuring reproducibility in sensitive applications [1].

Chemical Procurement Quality Control Supply Chain

Optimal Application Scenarios for 1-(3-Bromopropoxy)-4-methylbenzene Based on Comparative Evidence


Synthesis of Complex Pharmaceutical Intermediates

1-(3-Bromopropoxy)-4-methylbenzene is ideally suited for the synthesis of complex pharmaceutical intermediates where a high-yielding, efficient alkylation step is critical [1]. The kinetic advantage of the bromo leaving group over the chloro analog (as detailed in Section 3, Evidence Item 1) allows for lower reaction temperatures and shorter times, minimizing the formation of byproducts and simplifying purification [2]. This is particularly valuable in the production of high-value APIs where cost and purity are paramount.

Development of Novel Organic Electronic Materials

For researchers developing next-generation organic solar cells, 1-(3-Bromopropoxy)-4-methylbenzene serves as a strategic building block for creating photoactive interfacial layers . Its specific absorption characteristics and n-type semiconducting behavior (as described in Section 3, Evidence Item 4) are not readily replicated by other simple alkyl halides [3]. This compound enables the precise tuning of energy levels and charge transport properties within multilayer devices, contributing to enhanced power conversion efficiencies.

Preparation of Specialized Alkylated Phenols and Ethers

The well-defined physicochemical properties of 1-(3-Bromopropoxy)-4-methylbenzene (as compared to its non-ether analog in Section 3, Evidence Item 3) make it a preferred reagent for the synthesis of specialized alkylated phenols and ethers . The higher boiling point and density facilitate easier handling and separation during work-up procedures . This is advantageous in academic research settings and in the pilot-scale production of specialty chemicals where process robustness and reproducibility are key concerns.

Quality Control and Analytical Method Development

Due to its consistent commercial availability at defined purity grades (95-98%) and its well-documented spectral properties (e.g., refractive index, NMR), 1-(3-Bromopropoxy)-4-methylbenzene is a reliable standard for analytical method development and quality control . Its use ensures the accurate identification and quantification of related substances in reaction mixtures and final products, a critical aspect of pharmaceutical and fine chemical manufacturing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Bromopropoxy)-4-methylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.